molecular formula C8H7N3O B066170 2-cyano-N-methylpyridine-4-carboxamide CAS No. 161233-98-3

2-cyano-N-methylpyridine-4-carboxamide

Cat. No.: B066170
CAS No.: 161233-98-3
M. Wt: 161.16 g/mol
InChI Key: DQICZEKJDDUDLO-UHFFFAOYSA-N
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Description

2-Cyano-N-methylpyridine-4-carboxamide is a pyridine derivative featuring a cyano (-CN) group at the 2-position and a methyl-substituted carboxamide (-CONHCH₃) at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

CAS No.

161233-98-3

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-cyano-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C8H7N3O/c1-10-8(12)6-2-3-11-7(4-6)5-9/h2-4H,1H3,(H,10,12)

InChI Key

DQICZEKJDDUDLO-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=NC=C1)C#N

Canonical SMILES

CNC(=O)C1=CC(=NC=C1)C#N

Synonyms

4-Pyridinecarboxamide,2-cyano-N-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical differences between 2-cyano-N-methylpyridine-4-carboxamide and related compounds:

Compound Name Substituents/Functional Groups Molecular Weight Key Applications/Properties References
This compound - 2-Cyano
- 4-(N-methylcarboxamide)
~177.18 g/mol Under investigation for kinase inhibition
JNJ-47965567 - 2-Phenylthio
- Tetrahydro-4-(4-phenylpiperazinyl)methyl
~504.70 g/mol Preclinical studies for inflammatory diseases
MSC-5350 - 5-Chloro
- Methoxyquinolinyl sulfonamide
~563.01 g/mol Anticancer candidate (targeting tyrosine kinases)
144DG11 - Methoxyethyl
- Methylthiophene
~320.40 g/mol Neuropathic pain modulation
PF-06733804 - 4-Chloro-3-(trifluoromethyl)phenyl
- Monohydrate crystalline form
~485.83 g/mol Anticancer (solid tumors, leukemias)
5-Pyrimidinecarboxamide (CAS 501001-39-4) - 2-Cyano
- 4-(2,2-dimethylpropylamino)
- 4-Methoxyphenylmethyl
~353.42 g/mol Kinase inhibition (preclinical)

Functional Group Impact on Bioactivity

  • Cyano Group: Present in both this compound and CAS 501001-39-4, this group enhances hydrogen bonding and π-π stacking with target proteins, improving inhibitory potency against kinases .
  • Chloro and Trifluoromethyl Groups : In PF-06733804, these groups increase lipophilicity and metabolic resistance, contributing to its efficacy in treating solid tumors .
  • Sulfonamide and Thioether Linkages : MSC-5350’s sulfonamide moiety improves solubility, while JNJ-47965567’s phenylthio group enhances membrane permeability .

Research Findings and Clinical Relevance

  • Kinase Inhibition: this compound and CAS 501001-39-4 share a mechanism of ATP-competitive kinase inhibition, but the latter’s dimethylpropylamino group increases selectivity for VEGFR-2 .
  • Synthetic Accessibility: JNJ-47965567’s complex synthesis (multiple stereocenters) limits scalability, whereas this compound’s simpler structure allows cost-effective production .

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